BENGHE Foundational & Exploratory

Check Availability & Pricing

Genevant CL1 for mRNA and siRNA Delivery: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Genevant CL1 monohydrochloride

Cat. No.: B15597943

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant Sciences' CL1 lipid is a novel, ionizable lipid that forms the core of their advanced
lipid nanoparticle (LNP) delivery platform. This technology is engineered for the efficient and
safe delivery of both messenger RNA (mRNA) and small interfering RNA (siRNA) therapeutics.
The CL1 lipid, also referred to in scientific literature as Lipid 10, has demonstrated significant
potential in preclinical studies, showcasing enhanced efficacy compared to established lipid
benchmarks.[1][2] This technical guide provides an in-depth overview of the Genevant CL1
LNP platform, including its composition, mechanism of action, performance data, and detailed
experimental protocols for its application.

Core Technology: The CL1 Lipid Nanoparticle

Genevant's LNP platform is a multi-component system designed to encapsulate and protect
nucleic acid payloads, facilitate their delivery into target cells, and ensure their release into the
cytoplasm to exert their therapeutic effect.

Composition of CL1 LNPs

The CL1 LNPs are typically composed of four key components:

¢ lonizable Cationic Lipid (Genevant CL1): At the heart of the platform is the CL1 lipid (pKa =
6.3).[3] This lipid is positively charged at a low pH, which is crucial for encapsulating

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15597943?utm_src=pdf-interest
https://www.researchgate.net/publication/367314342_Unsaturated_Trialkyl_Ionizable_Lipids_are_Versatile_LNP_Components_for_Therapeutic_and_Vaccine_Applications
https://graphviz.org/doc/info/lang.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11196389/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

negatively charged nucleic acids during formulation. At physiological pH (around 7.4), it is
nearly neutral, which reduces potential toxicity. The transition to a positively charged state
within the acidic environment of the endosome is a key trigger for endosomal escape.

e Phospholipid: A helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), is
included to provide structural stability to the nanoparticle.

o Cholesterol: Cholesterol is incorporated to further stabilize the LNP structure and can play a
role in the fusion of the LNP with the endosomal membrane.

o PEG-Lipid: A polyethylene glycol-lipid conjugate is included to control the particle size during
formulation and to provide a hydrophilic shield that reduces aggregation and opsonization,
thereby prolonging circulation time in the body.

Mechanism of Action: Cellular Uptake and
Endosomal Escape

The delivery of mMRNA and siRNA to the cytoplasm of target cells via CL1 LNPs involves a
multi-step process:
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Cellular uptake and endosomal escape of CL1 LNPs.

o Systemic Circulation and Targeting: Following administration, CL1 LNPs circulate in the
bloodstream. They can passively accumulate in tissues with fenestrated endothelia, such as
the liver.
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e Cellular Uptake: The primary mechanism of cellular entry is through endocytosis.
Apolipoprotein E (ApoE) present in the serum can adsorb to the surface of the LNPs,
mediating their uptake via the low-density lipoprotein receptor (LDLR) expressed on the
surface of target cells, particularly hepatocytes.

o Endosomal Trafficking and Acidification: Once inside the cell, the LNPs are enclosed within
endosomes. As the endosome matures from an early to a late endosome, its internal
environment becomes progressively more acidic.

o Endosomal Escape: The decrease in pH causes the protonation of the ionizable CL1 lipid,
leading to a net positive charge on the LNP. This charge facilitates the interaction of the LNP
with the negatively charged lipids of the endosomal membrane, leading to membrane
disruption and the release of the encapsulated mRNA or siRNA into the cytoplasm.

Performance Data: mMRNA and siRNA Delivery

Preclinical studies have demonstrated the versatility and potency of the Genevant CL1 LNP
platform for both mMRNA and siRNA applications.

siRNA Delivery: Gene Silencing

In a study comparing the in vivo efficacy of various ionizable lipids, LNPs formulated with CL1
(Lipid 10) demonstrated significantly greater silencing of the transthyretin (TTR) gene in mice
compared to LNPs formulated with the benchmark lipid DLin-MC3-DMA.[1][2]
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Genevant CL1 (Lipid 10)

Parameter s DLin-MC3-DMA LNP
Target Gene Transthyretin (TTR) Transthyretin (TTR)
Dose 0.01 mg/kg (1V) 0.01 mg/kg (1V)

TTR mRNA Knockdown >95% ~80%

Table 1. Comparative in vivo
TTR gene silencing in mice 48
hours post-intravenous
administration. Data
interpretation based on
graphical representation from
Lam et al. (2023).[2]

MRNA Delivery: Protein Expression

The CL1 LNP platform has also been shown to be highly effective for the delivery of mRNA,
leading to robust protein expression. In comparative studies, CL1 LNPs demonstrated superior
liver delivery of enhanced Green Fluorescent Protein (eGFP) mRNA compared to other
established ionizable lipids.[1][2]
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Genevant CL1 DLin-MC3-DMA
Parameter . SM-102 LNP ALC-0315 LNP

(Lipid 10) LNP LNP
mRNA Payload eGFP eGFP eGFP eGFP
Dose 1 mg/kg (1V) 1 mg/kg (1V) 1 mg/kg (IV) 1 mg/kg (V)
Liver eGFP
Expression ~2500 ~1500 ~1000 ~500

(ng/mg tissue)

Table 2:
Comparative in
vivo eGFP
expression in
mouse liver 24
hours post-
intravenous
administration.
Data
interpretation
based on
graphical
representation
from Lam et al.
(2023).[2]

MRNA Vaccine Application: Inmunogenicity

In a prime-boost hemagglutinin (HA) rodent vaccine model, intramuscular administration of CL1

(Lipid 10)-formulated mRNA elicited comparable or superior antibody titers to LNP

compositions utilizing the clinically approved lipids SM-102 and ALC-0315.[1][2]
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Genevant CL1 (Lipid

Dose (ug) 10) LNP SM-102 LNP ALC-0315 LNP
0.2 ~1x10° ~5x 104 ~1x10°
1.0 ~5x 10° ~1x10° ~5x 10°
5.0 ~1 x 10° ~2 x 10° ~1 x 10°

Table 3: Comparative
anti-HA 1gG antibody
titers in mice 28 days
after initial
intramuscular
immunization. Data
interpretation based
on graphical
representation from
Lam et al. (2023).[4]

Experimental Protocols

The following sections detail the methodologies for key experiments involving the Genevant

CL1 LNP platform.

LNP Formulation Workflow

The formulation of CL1 LNPs typically involves a rapid mixing process, such as microfluidic

mixing, to ensure the formation of uniform and monodisperse nanoparticles.
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Solution Preparation

Lipid Mixture Nucleic Acid Solution
(CL1, DSPC, Cholesterol, PEG-Lipid) (mMRNA or siRNA)
in Ethanol in Acidic Buffer (e.g., pH 4.0)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.researchgate.net/publication/367314342_Unsaturated_Trialkyl_Ionizable_Lipids_are_Versatile_LNP_Components_for_Therapeutic_and_Vaccine_Applications
https://graphviz.org/doc/info/lang.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11196389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11196389/
https://medium.com/@dinis.cruz/dot-language-graph-based-diagrams-c3baf4c0decc
https://www.benchchem.com/product/b15597943#genevant-cl1-for-mrna-and-sirna-delivery
https://www.benchchem.com/product/b15597943#genevant-cl1-for-mrna-and-sirna-delivery
https://www.benchchem.com/product/b15597943#genevant-cl1-for-mrna-and-sirna-delivery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15597943?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

